6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one
Description
6-Chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one is a fused heterocyclic compound featuring a 2,3'-biquinoline core with a partially saturated dihydroquinoline ring. Key structural attributes include:
- Chlorine substituent at position 6, enhancing electrophilicity and influencing intermolecular interactions.
- 1',2'-Dihydro-2'-one moiety, introducing partial saturation and a ketone functional group, which may modulate solubility and redox properties.
This compound belongs to the broader class of dihydro-biquinoline derivatives, which are studied for their diverse applications in medicinal chemistry (e.g., anticancer agents) and materials science .
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19ClN2O/c31-21-15-16-26-24(17-21)23(19-9-3-1-4-10-19)18-27(32-26)29-28(20-11-5-2-6-12-20)22-13-7-8-14-25(22)33-30(29)34/h1-18H,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKFFSZZBVTXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a Friedländer synthesis, followed by chlorination and subsequent coupling reactions to introduce the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, altering the compound’s properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of biquinoline compounds exhibit promising anticancer properties. Specifically, 6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one has been evaluated for its ability to inhibit the growth of various cancer cell lines. Studies suggest that the compound may induce apoptosis (programmed cell death) through the activation of intrinsic pathways associated with cancer cell survival .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent. Researchers have noted its potential to serve as a lead compound for synthesizing new antibiotics .
Neuroprotective Effects
Preliminary studies have suggested that this compound may possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Photovoltaics
In material science, compounds like this compound are being explored for their use in organic photovoltaic devices. The compound's electronic properties may enhance the efficiency of solar cells by improving charge transport and light absorption characteristics .
Polymer Composites
The incorporation of biquinoline derivatives into polymer matrices has been studied for developing advanced materials with improved thermal and mechanical properties. These composites could find applications in various industries, including automotive and aerospace .
Case Studies
Mechanism of Action
The mechanism by which 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one exerts its effects involves its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Table 1: Key Structural Differences
Key Observations :
- The diphenyl groups enhance steric hindrance relative to alkyl or hydrogen substituents in other dihydro-biquinolines, which may impact crystallization or binding to biological targets .
Table 2: Anticancer Activity of Biquinoline Derivatives
*Note: Direct biological data for the target compound is absent in the provided evidence. Predictions are based on structural analogs.
Key Insights :
- Methoxy/ethoxy-substituted biquinolines exhibit moderate anticancer activity, suggesting that electron-donating groups at specific positions may optimize cytotoxicity .
- The chlorine atom in the target compound could enhance interaction with hydrophobic pockets in enzymes or receptors, though this requires experimental validation.
Biological Activity
6-Chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H18ClN
- Molecular Weight : 347.84 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that this compound exhibits several mechanisms of action:
- Kinase Inhibition : This compound has shown significant inhibitory activity against various kinases, including JNK3 (c-Jun N-terminal kinase), with an IC50 value of 130.1 nM. This suggests its potential role in treating neuroinflammation and neurodegenerative diseases by modulating inflammatory pathways .
- Antioxidant Activity : Preliminary studies have indicated that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Kinase Inhibition | JNK3 | IC50 = 130.1 nM | |
| Cytotoxicity | Cancer Cell Lines | Moderate cytotoxicity | |
| Antioxidant Activity | DPPH Radical Scavenging | Significant scavenging effect |
Case Studies
Several case studies have documented the efficacy of this compound in various biological contexts:
- Neuroinflammation Model :
- Cancer Research :
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Neurodegenerative Diseases : With its ability to inhibit JNK3 and reduce inflammatory cytokines, it may be beneficial in conditions like Alzheimer's disease and multiple sclerosis.
- Cancer Treatment : Its cytotoxic effects on cancer cells suggest potential use in cancer therapy, either alone or in combination with other agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
